molecular formula C17H20N2O2S B1306235 1-(2-Hydroxy-ethylamino)-3-phenothiazin-10-yl-propan-2-ol CAS No. 397882-24-5

1-(2-Hydroxy-ethylamino)-3-phenothiazin-10-yl-propan-2-ol

Cat. No. B1306235
CAS RN: 397882-24-5
M. Wt: 316.4 g/mol
InChI Key: DYMIJVHRNQRZDH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of phenothiazine derivatives has been explored in the context of developing compounds with potential pharmacological activities. In one study, the synthesis of (2RS)-1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol and its enantiomers was described. These compounds were tested for a range of activities, including electrocardiographic, antiarrhythmic, hypotensive, and spasmolytic effects, as well as their binding affinities to alpha(1)-, alpha(2)-, and beta(1)-adrenoceptors . Another study focused on synthesizing compounds that combine thiazolidinones and phenothiazines, which are known for their pharmacological potential. The synthesis involved a series of reactions starting from 10-(chloroacetyl)phenothiazine, leading to various Schiff bases, and eventually yielding thiazolidin-5-yl ethanoates with antimicrobial activities .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were supported by elemental analysis and spectral studies . The presence of the phenothiazine nucleus is crucial, as it is a common scaffold in drugs with a wide range of therapeutic effects. The structural analysis of these compounds is essential to understand their pharmacological properties and the interactions with biological targets, such as adrenoceptors .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are multi-step processes. For instance, the reaction of 10-(chloroacetyl)phenothiazine with hydrazine hydrate produces 10(hydrazinoacetyl)phenothiazine, which is then treated with various aromatic aldehydes to yield Schiff bases. These bases undergo cyclization to form thiazolidin-5-yl ethanoates, which are further reacted to produce the final compounds with antimicrobial activities . The synthesis of the enantiomers of the indol-4-yloxy propan-2-ol derivative also involves specific steps to ensure the production of the desired chiral molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their pharmacological effects. The compounds synthesized in the first study showed significant decreases in systolic and diastolic blood pressure, possessed antiarrhythmic activity, and had affinity to alpha(1)-, alpha(2)-, and beta(1)-adrenoceptors. These properties suggest that their adrenolytic activity is a key factor in their pharmacological profile . The compounds from the second study exhibited significant inhibition of bacterial and fungal growth, indicating their potential as antimicrobial agents. The physical and chemical properties derived from their molecular structure, such as solubility, stability, and reactivity, would be important for their function as drugs .

Mechanism of Action

Mode of Action

This enzymatic mechanism involves sequential transesterifications and the reaction is freely reversible .

Pharmacokinetics

Similar compounds have been found to have a molecular weight of around 16321 , which could potentially influence its bioavailability and pharmacokinetic properties.

Action Environment

Similar compounds have been found to have a boiling point of 145 °c/06 mmHg and a melting point of 315-36 °C , suggesting that temperature could potentially influence the compound’s stability and efficacy.

properties

IUPAC Name

1-(2-hydroxyethylamino)-3-phenothiazin-10-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c20-10-9-18-11-13(21)12-19-14-5-1-3-7-16(14)22-17-8-4-2-6-15(17)19/h1-8,13,18,20-21H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMIJVHRNQRZDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CC(CNCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642073
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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